molecular formula C11H11NO2S B8667438 3-(2-mercaptoethyl)-1H-indole-2-carboxylic acid CAS No. 560131-39-7

3-(2-mercaptoethyl)-1H-indole-2-carboxylic acid

Cat. No. B8667438
Key on ui cas rn: 560131-39-7
M. Wt: 221.28 g/mol
InChI Key: ZESOSFOWJZBFPK-UHFFFAOYSA-N
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Patent
US07148250B2

Procedure details

To a deoxygenated solution of 3-[2-(acetylthio)ethyl]-1H-indole-2-carboxylate (0.277 g, 1.0 mmol) in THF (5 mL) was added deoxygenated 0.5 N KOH (10 mL), and the mixture was stirred at room temperature under nitrogen for 20 hours. The volatile solvent was removed under reduced pressure and the resulting aqueous mixture was poured into a mixture of EtOAc/1 N HCl (10 mL/10 mL). The organic layer was dried over Na2SO4 and concentrated. The crude material was purified by silica gel chromatography (EtOAc/hexanes, 1/1) to give 0.150 g (0.68 mmol, 68% yield) of 3-(2-mercaptoethyl)-1H-indole-2-carboxylic acid as a white solid: 1H NMR (CDCl3) δ 1.49 (t, J=8.0 Hz, 1H), 2.91 (q, J=7.7 Hz, 2H), 3.48 (t, J=7.5 Hz, 2H), 7.19 (ddd, J=1.3, 6.6, and 8.1 Hz, 1H), 7.38 (t, J=7.4 Hz, 1H), 7.42 (d, J=8.1 Hz, 1H), 7.75 (d, J=8.1 Hz, 1H), 8.85 (s, 1H); 13C NMR (CDCl3) □ 25.4, 29.5, 112.0, 120.7, 121.1, 122.4, 124.7, 126.6, 127.9, 136.3, 167.0. Anal. Calcd. for C11H11NO2S: C, 59.71; H, 5.01; N, 6.33; S, 14.49. Found: C, 59.58; H, 5.07; N, 6.25; S, 14.28.
Name
3-[2-(acetylthio)ethyl]-1H-indole-2-carboxylate
Quantity
0.277 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([S:4][CH2:5][CH2:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:9][C:8]=1[C:16]([O-:18])=[O:17])(=O)C>C1COCC1>[SH:4][CH2:5][CH2:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:9][C:8]=1[C:16]([OH:18])=[O:17]

Inputs

Step One
Name
3-[2-(acetylthio)ethyl]-1H-indole-2-carboxylate
Quantity
0.277 g
Type
reactant
Smiles
C(C)(=O)SCCC1=C(NC2=CC=CC=C12)C(=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under nitrogen for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
deoxygenated 0.5 N KOH (10 mL)
CUSTOM
Type
CUSTOM
Details
The volatile solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting aqueous mixture was poured into a mixture of EtOAc/1 N HCl (10 mL/10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography (EtOAc/hexanes, 1/1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
SCCC1=C(NC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.68 mmol
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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